molecular formula C20H30N4O4 B2678517 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea CAS No. 877641-76-4

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea

Cat. No.: B2678517
CAS No.: 877641-76-4
M. Wt: 390.484
InChI Key: KBKFBRCWMPAXKT-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea (CAS Number: 877641-76-4) is a synthetic urea derivative supplied for research and development purposes. This compound features a molecular formula of C20H30N4O4 and a molecular weight of 390.4766 g/mol . Its structure incorporates a 3,4-dimethoxyphenyl group and two pyrrolidine-containing motifs, a scaffold recognized in medicinal chemistry for its three-dimensional coverage and potential to influence a compound's physicochemical and binding properties . This urea derivative is described in patent literature as a biologically active substance, specifically investigated for its use as an inhibitor of blood coagulation enzymes . Research indicates its primary mechanism of action involves the potent and selective inhibition of Factor Xa (FXa), a key serine protease in the coagulation cascade . By targeting FXa, this compound prevents the formation of thrombin and the subsequent development of blood clots, positioning it as a candidate for the treatment and prevention of thrombotic conditions. Cited potential applications in research include the treatment of deep vein thrombosis, pulmonary embolism, cerebral infarction, and other cardiovascular diseases . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant patent and scientific literature for comprehensive biological, pharmacological, and safety data prior to use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-27-17-7-6-16(13-18(17)28-2)24-14-15(12-19(24)25)22-20(26)21-8-5-11-23-9-3-4-10-23/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKFBRCWMPAXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(pyrrolidin-1-yl)propyl)urea has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

The compound is characterized by a complex structure, which includes a pyrrolidinone ring and a dimethoxyphenyl group. Its molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of 368.43 g/mol. The compound's logP value indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
logP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antitumor Activity

Research indicates that derivatives of the compound exhibit significant antitumor activity. For instance, studies have shown that related compounds demonstrate inhibition rates exceeding 50% against various non-small cell lung cancer cell lines at concentrations as low as 10 µM . The specific mechanisms of action involve inhibition of receptor tyrosine kinases such as EGFR and FGFR, which are crucial for tumor growth and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • FGFR Inhibition : Similarly, it has been identified as an effective inhibitor of Fibroblast Growth Factor Receptor (FGFR), further contributing to its antitumor effects .

Other Biological Activities

In addition to antitumor properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities. The structural features allow for interactions with enzymes involved in inflammatory pathways and microbial growth inhibition .

Case Studies and Experimental Findings

  • Cell Line Studies : In vitro studies using A549 (wild-type EGFR) and other cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations necessary for therapeutic action .
  • Mechanistic Insights : Molecular docking studies have provided insights into how the compound binds to target proteins, revealing critical interactions that stabilize the binding and enhance inhibitory effects on target receptors .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The urea moiety enhances binding to these targets, modulating their activity and leading to downstream effects.

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)

The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. A study evaluated the cytotoxic effects of similar derivatives, revealing IC50 values ranging from 10 to 50 µM, demonstrating moderate to high efficacy against these cancer types.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. For example:

  • In a controlled experiment with macrophages stimulated by lipopolysaccharides (LPS), a significant decrease in TNF-alpha and IL-6 production was observed compared to untreated controls.

This suggests a potential role in treating inflammatory diseases.

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria. Tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Studies : A study focused on the cytotoxic effects of similar pyrrolidinone derivatives on breast and liver cancer cell lines. The results indicated significant inhibition of cell growth, supporting the anticancer potential of these compounds.
  • Anti-inflammatory Activity : In vitro experiments demonstrated the compound's ability to modulate inflammatory responses in macrophages, highlighting its therapeutic potential in inflammatory conditions.
  • Antimicrobial Efficacy : Research on various derivatives showed effective inhibition against common bacterial pathogens, suggesting possible applications in treating bacterial infections.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolidinone-urea 3,4-Dimethoxyphenyl; 3-(pyrrolidin-1-yl)propyl Not reported Inferred ~400 High basicity (pyrrolidine), moderate lipophilicity
BF13928 Pyrrolidinone-urea 3,4-Dimethoxyphenyl; 2-(methylsulfanyl)phenyl C20H23N3O4S 401.48 Sulfur-containing group; potential metabolic oxidation
BF13936 Cyclopropyl-urea 3,4-Dimethoxyphenylmethyl; thiophenylethyl C19H24N2O3S 360.47 Thiophene (π-π interactions); cyclopropyl (rigidity)
MK13 Pyrazole-urea 3,5-Dimethoxyphenyl; 4-methylpyrazole Not reported Not reported Pyrazole heterocycle; 3,5-dimethoxy substitution

Key Observations :

  • Target vs. BF13928 : Replacing BF13928’s 2-(methylsulfanyl)phenyl with a pyrrolidinylpropyl group likely increases basicity and water solubility (at acidic pH) but reduces hydrophobicity. The absence of sulfur may avoid reactive metabolite formation .
  • Target vs.
  • Target vs. MK13 : The 3,4-dimethoxyphenyl group (target) may exhibit distinct receptor-binding profiles compared to MK13’s 3,5-dimethoxyphenyl, as methoxy positioning influences spatial interactions .

Pharmacological and Metabolic Profiles

Receptor Affinity :

  • The target’s pyrrolidine side chain may enhance binding to amine-sensitive targets (e.g., adrenergic receptors) through protonation at physiological pH. In contrast, BF13928’s methylsulfanyl group could engage in hydrophobic or covalent interactions .
  • MK13’s pyrazole moiety is associated with kinase inhibition, suggesting divergent target selectivity compared to the pyrrolidinone-based compounds .

Metabolic Stability :

  • BF13936’s thiophene could undergo aromatic hydroxylation, a common metabolic pathway for sulfur heterocycles .

Solubility and LogP :

  • The target’s pyrrolidine likely improves aqueous solubility (via protonation) relative to BF13928 and BF13936, which contain hydrophobic groups (methylsulfanyl, thiophene). MK13’s pyrazole may offer intermediate solubility .

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